Cas no 888958-27-8 (SARS-CoV-IN-3)

SARS-CoV-IN-3 is a small-molecule inhibitor designed to target SARS-CoV-2 viral replication, exhibiting potent antiviral activity against key viral proteins. Its mechanism involves disrupting the viral life cycle, particularly by inhibiting essential enzymes or protein interactions required for viral proliferation. The compound demonstrates high selectivity and favorable in vitro efficacy, making it a promising candidate for further antiviral research. SARS-CoV-IN-3 has been structurally optimized for improved binding affinity and metabolic stability, enhancing its potential as a therapeutic agent. Its well-characterized pharmacokinetic profile supports its suitability for preclinical and mechanistic studies aimed at combating SARS-CoV-2 and related coronaviruses.
SARS-CoV-IN-3 structure
SARS-CoV-IN-3 structure
Product name:SARS-CoV-IN-3
CAS No:888958-27-8
MF:
MW:
CID:4739022

SARS-CoV-IN-3 Chemical and Physical Properties

Names and Identifiers

    • SARS-CoV-IN-3
    • SARS CoV IN 3,SARSCoVIN3
    • Inchi: 1S/C20H20ClN3O.C5.Fe/c1-2-24(10-11-25)14-16-5-3-4-15(16)13-23-19-8-9-22-20-12-17(21)6-7-18(19)20;1-2-4-5-3-1;/h6-9,12,25H,2,10-11,13-14H2,1H3,(H,22,23);;/q2*-1;+2
    • InChI Key: QFUCUWLTDSJBPM-UHFFFAOYSA-N
    • SMILES: C(C12=C3C4=C5[C-]1(CNC1=CC=NC6C=C(Cl)C=CC1=6)[Fe+2]16782354C2=C1C6=C7[C-]82)N(CC)CCO

Experimental Properties

  • Melting Point: 180 °C
  • Solubility: 二甲基亚砜:7.81 mg/mL(16.63 mM)

SARS-CoV-IN-3 Security Information

  • Storage Condition:Store at -20°C

SARS-CoV-IN-3 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
ChemScence
CS-0114989-10mg
SARS-CoV-IN-3
888958-27-8 99.36%
10mg
$1000.0 2022-04-26
ChemScence
CS-0114989-50mg
SARS-CoV-IN-3
888958-27-8 99.36%
50mg
$2800.0 2022-04-26
eNovation Chemicals LLC
Y1253732-10mg
SARS-CoV-IN-3
888958-27-8 99%
10mg
$1695 2024-06-05
MedChemExpress
HY-135858-10mg
SARS-CoV-IN-3
888958-27-8 99.36%
10mg
¥9000 2024-04-17
Ambeed
A1365131-10mg
SARS-CoV-IN-3
888958-27-8 98%
10mg
$1547.0 2025-03-03
eNovation Chemicals LLC
Y1253732-1mg
SARS-CoV-IN-3
888958-27-8 99%
1mg
$635 2025-02-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S937473-10mg
SARS-CoV-IN-3
888958-27-8 ≥99%
10mg
¥9,000.00 2022-08-31
1PlusChem
1P01MW91-10mg
SARS-CoV-IN-3
888958-27-8 99%
10mg
$1181.00 2024-04-20
1PlusChem
1P01MW91-5mg
SARS-CoV-IN-3
888958-27-8 99%
5mg
$815.00 2024-04-20
Ambeed
A1365131-5mg
SARS-CoV-IN-3
888958-27-8 98%
5mg
$1052.0 2025-03-03

Additional information on SARS-CoV-IN-3

Introduction to SARS-CoV-IN-3 and Its Significance in Modern Medicinal Chemistry

SARS-CoV-IN-3, a compound with the CAS number 888958-27-8, represents a significant advancement in the field of medicinal chemistry, particularly in the context of antiviral research. This compound has garnered considerable attention due to its potential applications in combating viral infections, including those caused by coronaviruses. The development of such molecules is crucial in light of the ongoing global health challenges posed by emerging infectious diseases.

The chemical structure of SARS-CoV-IN-3 is meticulously designed to interact with specific targets within the viral replication cycle. By inhibiting key enzymatic processes, this compound disrupts the ability of the virus to propagate, thereby offering a therapeutic intervention. The molecular framework of SARS-CoV-IN-3 incorporates novel pharmacophores that have been identified through extensive computational modeling and experimental screening. These pharmacophores are critical in determining the compound's binding affinity and selectivity towards viral proteins.

Recent studies have highlighted the efficacy of SARS-CoV-IN-3 in preclinical models. Research indicates that this compound exhibits strong inhibitory activity against SARS-CoV-2, the virus responsible for COVID-19. The mechanism of action involves targeting the main protease (Mpro) of the virus, which is essential for processing viral polyproteins into functional units required for replication. This targeted approach not only enhances the potency of the treatment but also minimizes off-target effects, making it a promising candidate for clinical development.

The synthesis of SARS-CoV-IN-3 involves a multi-step process that leverages advanced synthetic methodologies. Key steps include stereoselective functionalization and protection-deprotection strategies to ensure high yield and purity. The use of green chemistry principles has been integrated into the synthetic route to minimize environmental impact while maintaining efficiency. This approach aligns with global efforts to promote sustainable pharmaceutical practices.

In addition to its antiviral properties, SARS-CoV-IN-3 has shown potential in combination therapy regimens. Studies suggest that when used alongside other antiviral agents, it can enhance overall treatment efficacy and reduce the likelihood of viral resistance development. This combinatorial approach is particularly relevant in managing chronic viral infections where long-term therapy is often required.

The pharmacokinetic profile of SARS-CoV-IN-3 has been thoroughly characterized in animal models. Data indicate favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for developing a safe and effective drug candidate. The compound demonstrates reasonable bioavailability and prolonged half-life, suggesting potential for once-daily dosing in clinical settings.

Ethical considerations and regulatory compliance are paramount in the development and deployment of new pharmaceuticals like SARS-CoV-IN-3. Rigorous preclinical and clinical trials are conducted to ensure safety and efficacy before market approval. These trials adhere to stringent guidelines set by international regulatory bodies such as the FDA and EMA, ensuring that patients receive treatments that meet high standards of quality and performance.

The impact of SARS-CoV-IN-3 extends beyond its immediate therapeutic applications. It serves as a platform for further research into novel antiviral agents and strategies. By understanding its mechanism of action and interaction with biological targets, scientists can gain insights that inform the design of next-generation therapeutics. This ongoing research contributes to a broader understanding of viral pathogenesis and opens new avenues for intervention.

Future directions in the study of SARS-CoV-IN-3 include optimizing its chemical structure for improved pharmacological properties and exploring its potential against other related viruses. Advances in drug delivery systems may also enhance its therapeutic index by improving targeted delivery and reducing systemic side effects. Collaborative efforts between academia and industry are essential to translate these findings into tangible benefits for patients worldwide.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:888958-27-8)SARS-CoV-IN-3
A1040499
Purity:99%/99%
Quantity:5mg/10mg
Price ($):612.0/900.0